Prucalopridesuccinate impurity 3
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Overview
Description
Prucalopride succinate impurity 3 is a degradation product of prucalopride succinate, a selective, high-affinity serotonin (5-HT4) receptor agonist used primarily for the treatment of chronic constipationThis compound is significant in the pharmaceutical industry as it is essential to monitor and control impurities to ensure the safety and efficacy of the drug product .
Preparation Methods
The preparation of prucalopride succinate impurity 3 involves the hydrogenation reduction of prucalopride. The synthetic route typically includes the following steps:
Starting Material: Prucalopride is used as the starting material.
Reaction Conditions: The reaction is carried out in methanol with the addition of 10% palladium on charcoal as a catalyst and sodium hydroxide. The reaction mixture is subjected to atmospheric hydrogenation at a temperature range of 10-30°C for three days.
Chemical Reactions Analysis
Prucalopride succinate impurity 3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation in the presence of catalysts like palladium on charcoal.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom, using reagents like sodium hydroxide or other nucleophiles.
Scientific Research Applications
Prucalopride succinate impurity 3 has several scientific research applications:
Pharmaceutical Analysis: It is used in the development and validation of analytical methods for the quantification of prucalopride succinate in pharmaceutical formulations.
Quality Control: Monitoring the levels of this impurity is crucial in the quality control of prucalopride succinate to ensure the safety and efficacy of the drug product.
Toxicological Studies: It is studied to understand the potential toxicological effects of impurities in pharmaceutical products.
Chemical Research: The compound is used in research to study the degradation pathways and stability of prucalopride succinate.
Mechanism of Action
Prucalopride succinate impurity 3, being a degradation product, does not have a direct mechanism of action like prucalopride. prucalopride itself acts as a selective, high-affinity 5-HT4 receptor agonist. It promotes cholinergic and nonadrenergic, noncholinergic neurotransmission by enteric neurons, leading to the stimulation of the peristaltic reflex, intestinal secretions, and gastrointestinal motility .
Comparison with Similar Compounds
Prucalopride succinate impurity 3 can be compared with other similar compounds such as:
Desmethyl Prucalopride: This compound lacks a methyl group compared to prucalopride.
Prucalopride Acetamide Impurity: This impurity has an acetamido group instead of an amino group.
Prucalopride N-Oxide: This compound has an additional oxygen atom compared to prucalopride.
Prucalopride succinate impurity 3 is unique due to its specific structure and formation pathway, which is crucial for understanding the stability and degradation of prucalopride succinate.
Properties
CAS No. |
2250243-46-8 |
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Molecular Formula |
C23H24Cl2N4O4 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
4-amino-N-[1-(4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbonyl)piperidin-4-yl]-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C23H24Cl2N4O4/c24-16-9-14(20-12(18(16)26)3-7-32-20)22(30)28-11-1-5-29(6-2-11)23(31)15-10-17(25)19(27)13-4-8-33-21(13)15/h9-11H,1-8,26-27H2,(H,28,30) |
InChI Key |
NXZHWEWABQPONY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl)C(=O)C4=CC(=C(C5=C4OCC5)N)Cl |
Origin of Product |
United States |
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